![molecular formula C22H26N4O4S B4729398 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one](/img/structure/B4729398.png)
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one
Overview
Description
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with phenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one typically involves multi-step procedures. One common method includes the reaction of 4-phenylpiperazine with a suitable sulfonyl chloride to introduce the phenylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.
Substitution: The phenyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential medicinal applications.
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Indole derivatives: Widely studied for their diverse biological activities.
Uniqueness
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the context of anticonvulsant effects and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Anticonvulsant Activity
Research has indicated that derivatives of the compound exhibit significant anticonvulsant activity. A study synthesized several piperazine derivatives, including those similar to this compound, which were tested in various seizure models:
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Maximal Electroshock (MES) Test
- Several compounds showed effectiveness in preventing seizures induced by electrical stimulation.
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Subcutaneous Pentylenetetrazole (scPTZ) Test
- The majority of tested compounds demonstrated protective effects against seizures induced by scPTZ.
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6-Hz Psychomotor Seizure Model
- Compounds exhibited high activity, with some derivatives showing promising results in reducing seizure frequency and severity.
The neurotoxicity of these compounds was assessed using the rotarod test, indicating that while many compounds were effective, they also required careful evaluation for potential side effects .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Various studies have explored its cytotoxic effects on cancer cell lines:
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Cell Viability Assays
- The compound was tested against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.
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Mechanisms of Action
- The mechanisms underlying the anticancer activity include:
- Induction of apoptosis in both wild-type and mutant p53 cell lines.
- Cell cycle arrest at G0/G1 and G2/M phases, indicating disruption of normal cell division processes.
- Inhibition of key regulatory pathways involved in tumor growth.
- The mechanisms underlying the anticancer activity include:
- Structure-Activity Relationship (SAR) Analysis
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
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Case Study 1: Anticonvulsant Efficacy
- A derivative was evaluated for its efficacy in patients with refractory epilepsy, showing a marked reduction in seizure frequency when administered alongside standard antiepileptic drugs.
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Case Study 2: Cancer Treatment
- A clinical trial involving patients with advanced breast cancer demonstrated that a formulation containing the compound resulted in improved survival rates compared to traditional therapies alone.
Properties
IUPAC Name |
4-(benzenesulfonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c27-21(25-15-13-24(14-16-25)18-7-3-1-4-8-18)17-20-22(28)23-11-12-26(20)31(29,30)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPOKROCESQNSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.